An In-depth Technical Guide to (E)-3-Octen-1-ol, acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (E)-3-Octen-1-ol, acetate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of (E)-3-Octen-1-ol, acetate. Designed for researchers, scientists, and professionals in drug development and related fields, this document synthesizes technical data with practical insights to serve as an essential resource.
Introduction
(E)-3-Octen-1-ol, acetate is an organic compound classified as an unsaturated aliphatic ester. It is the acetate ester of (E)-3-octen-1-ol. This molecule is of interest due to its presence in various natural sources and its application in the flavor and fragrance industry. While its primary commercial use is related to its sensory properties, understanding its chemical and physical characteristics is crucial for its application in scientific research and potential exploration in other fields.
Below is the chemical structure of (E)-3-Octen-1-ol, acetate:
Caption: Chemical Structure of (E)-3-Octen-1-ol, acetate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (E)-3-Octen-1-ol, acetate is fundamental for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | [(E)-oct-3-enyl] acetate | [1] |
| CAS Number | 35602-33-6 | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 217.1 °C at 760 mmHg | [3] |
| Density | 0.892 g/cm³ | [3] |
| Vapor Pressure | 0.135 mmHg at 25°C | [3] |
| Flash Point | 79 °C | [3] |
| Solubility | Soluble in alcohol; insoluble in water. | [4] |
| logP | 2.686 | [3] |
| Kovats Retention Index | Standard non-polar: 1095 | [1] |
Synthesis and Purification
(E)-3-Octen-1-ol, acetate is typically synthesized through the esterification of (E)-3-octen-1-ol with an acetylating agent. A common laboratory-scale procedure is outlined below.
Synthesis Protocol: Acetylation of (E)-3-octen-1-ol
This protocol describes the synthesis of (E)-3-Octen-1-ol, acetate via the esterification of (E)-3-octen-1-ol using acetic anhydride with a pyridine catalyst.
Materials:
-
(E)-3-octen-1-ol
-
Acetic anhydride
-
Pyridine
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-octen-1-ol in a suitable solvent such as diethyl ether.
-
Add an equimolar amount of pyridine to the solution. Pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the reaction mixture while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid and pyridine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude (E)-3-Octen-1-ol, acetate can be purified by vacuum distillation to obtain a high-purity product. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Analysis
The structural elucidation and confirmation of (E)-3-Octen-1-ol, acetate are achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected chemical shifts (δ) are approximately:
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0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.
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1.4 ppm (m, 4H): Methylene groups of the butyl chain.
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2.0 ppm (s, 3H): Methyl group of the acetate.
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2.0-2.1 ppm (m, 2H): Methylene group adjacent to the double bond.
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4.1 ppm (t, 2H): Methylene group attached to the oxygen of the ester.
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5.4-5.6 ppm (m, 2H): Vinylic protons of the trans double bond.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts (δ) are approximately:
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13.9 ppm: Terminal methyl carbon of the butyl chain.
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21.0 ppm: Methyl carbon of the acetate group.
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22.4, 31.3, 34.8 ppm: Methylene carbons of the octenyl chain.
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64.5 ppm: Methylene carbon attached to the ester oxygen.
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125.0, 135.0 ppm: Vinylic carbons.
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171.0 ppm: Carbonyl carbon of the acetate group.
Infrared (IR) Spectroscopy
The IR spectrum of (E)-3-Octen-1-ol, acetate will exhibit characteristic absorption bands corresponding to its functional groups.[5]
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~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
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~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.[5]
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~1670 cm⁻¹: C=C stretching vibration of the trans double bond.
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~1240 cm⁻¹: C-O stretching vibration of the ester group.
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~970 cm⁻¹: C-H out-of-plane bending vibration characteristic of a trans-disubstituted alkene.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (E)-3-Octen-1-ol, acetate will result in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at m/z 170 should be observable, although it may be weak. Key fragmentation pathways include:
-
Loss of the acetyl group (CH₃CO•): Leading to a fragment at m/z 127.
-
Loss of acetic acid (CH₃COOH): Resulting in a fragment at m/z 110.
-
Cleavage of the C-O bond: Generating an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak.
-
Cleavage of the alkyl chain.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Chemical Reactivity and Stability
(E)-3-Octen-1-ol, acetate is an ester and exhibits reactivity typical of this functional group.
-
Hydrolysis: It can be hydrolyzed back to (E)-3-octen-1-ol and acetic acid under acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.
-
Transesterification: It can undergo transesterification in the presence of an alcohol and a catalyst.
-
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
-
Addition Reactions: The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and epoxidation.
-
Stability: The compound is generally stable under normal storage conditions.[6] It should be stored in a cool, well-ventilated place away from strong oxidizing agents and strong acids.[1][6]
Applications and Biological Relevance
The primary application of (E)-3-Octen-1-ol, acetate is in the flavor and fragrance industry . It is known for its fresh, green, and fruity aroma, often described as having melon-like notes. It is used in perfumes, cosmetics, and as a flavoring agent in various food products.
From a biological perspective , (E)-3-Octen-1-ol, acetate is found as a volatile organic compound in some plants and fruits. While its direct role in drug development is not established, the study of aliphatic esters is relevant in this field. For instance, aliphatic polyesters are investigated as biodegradable carriers for drug delivery systems due to their biocompatibility and ability to undergo hydrolysis in vivo.[7] The metabolic fate of simple aliphatic esters in humans typically involves hydrolysis by esterases to the corresponding alcohol and carboxylic acid, which are then further metabolized.[4]
Safety and Toxicology
(E)-3-Octen-1-ol, acetate is considered harmful if swallowed.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves and eye protection.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]
Toxicological Summary:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause eye irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(E)-3-Octen-1-ol, acetate is a valuable compound with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its current applications are concentrated in the flavor and fragrance sector, the fundamental chemistry of this unsaturated aliphatic ester provides a basis for its potential use in broader research contexts. For scientists and researchers, a comprehensive understanding of this molecule's characteristics is essential for its safe and effective utilization in the laboratory and for exploring new potential applications.
References
-
PubChem. 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [Link]
-
NIST. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]
-
PMC. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids. [Link]
-
Wikipedia. Valeric acid. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
Organic Syntheses. (r)-(+)-1-octyn-3-ol. [Link]
-
Aarhus University. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. [Link]
-
PubChem. 3-Octen-1-ol, (3Z)-. National Center for Biotechnology Information. [Link]
-
NIST. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]
-
PubChem. 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [Link]
-
LookChem. 3-Octen-1-ol, acetate, (E). [Link]
-
Ierek Press. Aliphatic ester: Significance and symbolism. [Link]
-
Semantic Scholar. Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. [Link]
-
University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
-
MDPI. Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. [Link]
-
Maricopa Open Digital Press. IR Spectrum Interpretation Practice – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
ResearchGate. Metabolic pathways of phthalate esters in humans.. [Link]
-
YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]
-
Chemistry LibreTexts. 6.2: Fragmentation. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
NIST. 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. [Link]
-
NIST. 3-Octen-1-ol. NIST Chemistry WebBook. [Link]
-
LookChem. 3-Octen-1-ol, acetate, (E). [Link]
-
Gsrs. 3-OCTEN-1-OL, (3Z)-. [Link]
-
ResearchGate. Metabolic pathways of phthalate esters in humans.. [Link]
-
PubMed. Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. [Link]
-
NIH. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. [Link]
-
Dove Press. Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. [Link]
-
NIH. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. [Link]
-
Scent.vn. 3-Octen-1-OL (CAS 18185-81-4). [Link]
-
Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. [Link]
-
The Pherobase. The Kovats Retention Index: 1-Octen-3-ol (C8H16O). [Link]
